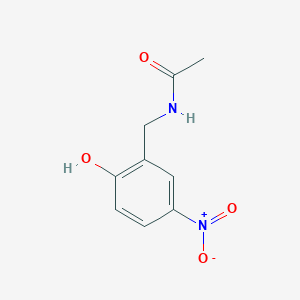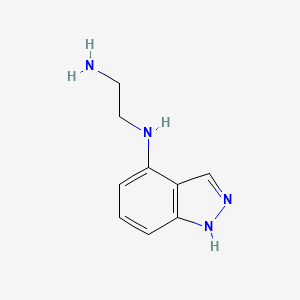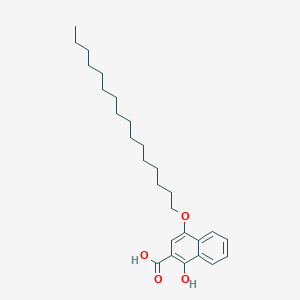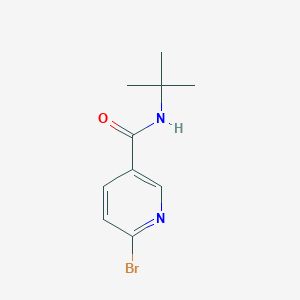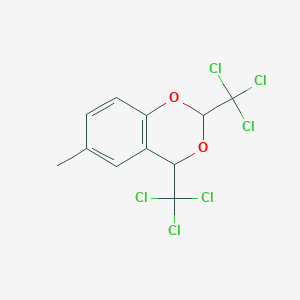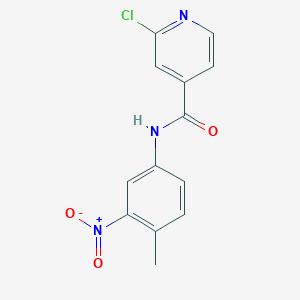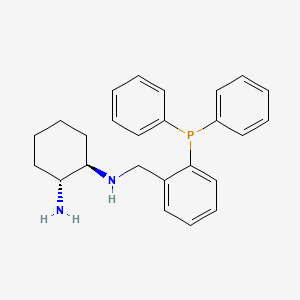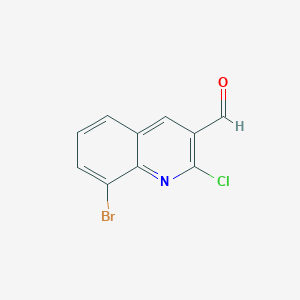
8-Bromo-2-chloroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and chlorine substituents at the 8th and 2nd positions, respectively, and a carboxaldehyde group at the 3rd position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF + POCl₃ or PCl₅) upon heating . The reaction conditions often include the use of different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
8-Bromo-2-chloroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form various heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
8-Bromo-2-chloroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Bromo-2-chloroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carboxaldehyde group, which can react with nucleophiles in biological systems. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity to various molecular targets.
類似化合物との比較
Similar Compounds
6-Bromo-2-chloroquinoline-3-carboxaldehyde: Similar structure but with the bromine atom at the 6th position instead of the 8th.
2-Chloroquinoline-3-carbaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
8-Bromo-2-chloroquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens and the carboxaldehyde group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C10H5BrClNO |
|---|---|
分子量 |
270.51 g/mol |
IUPAC名 |
8-bromo-2-chloroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H |
InChIキー |
ARFJBUGMPWRAJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


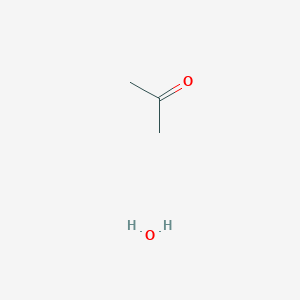
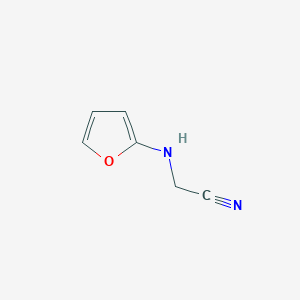
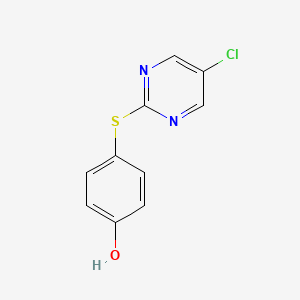
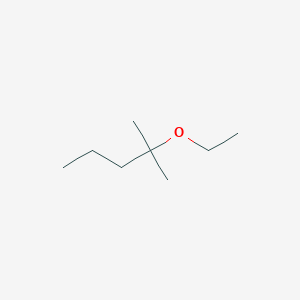
![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)
